methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis
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Overview
Description
Methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis is a cyclobutane derivative with a fluorophenyl group and a hydroxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable cyclobutane precursor in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the cyclization and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1s,3s)-1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis
- Methyl (1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate, cis
- Methyl (1s,3s)-1-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylate, cis
Uniqueness
Methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1462381-61-8 |
---|---|
Molecular Formula |
C12H13FO3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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